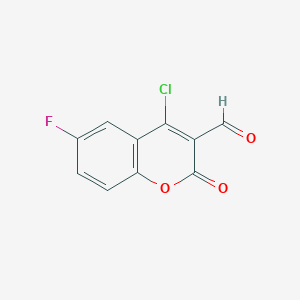

4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde

Description

4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde is a halogenated chromene derivative featuring a fused benzopyranone core substituted with chlorine (Cl) at position 4, fluorine (F) at position 6, and a formyl (-CHO) group at position 2. The 2-oxo group defines the pyranone ring’s electronic and structural properties.

Note: While the provided evidence primarily discusses 4-oxo chromene derivatives (e.g., 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde), structural and electronic comparisons with the 2-oxo isomer can be inferred based on substituent positioning and halogen-bonding trends.

Properties

IUPAC Name |

4-chloro-6-fluoro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFO3/c11-9-6-3-5(12)1-2-8(6)15-10(14)7(9)4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGRRJGYSAYGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(C(=O)O2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of 4-hydroxycoumarin with appropriate halogenating agents. One common method includes the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at low temperatures (0-5°C) to introduce the chloro and fluoro groups .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

- Substituted chromenes

- Carboxylic acids

- Alcohols

- Schiff bases

- Hydrazones

Scientific Research Applications

4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways in biological systems.

Material Science: It is used in the development of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its ability to bind to active sites of enzymes, thereby inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Implications for Drug Design and Materials Science

- Bioactivity : Halogen bonding in chromene derivatives enhances binding affinity to protein targets (e.g., kinases) by mimicking natural hydrogen-bonding motifs .

- Crystallinity : Strong halogen interactions (Cl···F) improve thermal stability and solubility profiles, critical for pharmaceutical formulation .

Biological Activity

4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. The presence of chloro and fluoro substituents significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating various biological pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies involving the compound's derivatives have shown effective antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. The synthesized compounds were characterized using spectroscopic techniques and screened for their biological activity against standard drugs .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, including the MCF-7 breast cancer cell line. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine and fluorine is crucial for enhancing antiproliferative activity .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes. Kinetic studies demonstrated its dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition. Additionally, molecular docking studies provided insights into the interactions at the enzyme active sites, highlighting the importance of substituent positioning in enhancing biological activity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other chromene derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde | Lacks fluoro substituent | Moderate antibacterial activity |

| 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde | Hydroxy group present | Enhanced antifungal properties |

| 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde | Morpholine substituent | Notable anticancer effects |

This table illustrates how variations in substituents can lead to differing biological activities, reinforcing the significance of structural modifications in drug design.

Case Studies

- Antimicrobial Screening : A study synthesized a library of compounds based on this compound and evaluated their antimicrobial efficacy. Results indicated that specific derivatives showed considerable inhibition against both bacterial and fungal strains, suggesting potential for therapeutic applications in infectious diseases .

- Cytotoxicity Assessment : In another investigation, derivatives were tested against MCF-7 cells. The results highlighted that certain modifications led to increased cytotoxicity, emphasizing the role of electronic effects from substituents in enhancing anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.